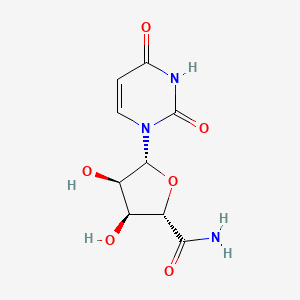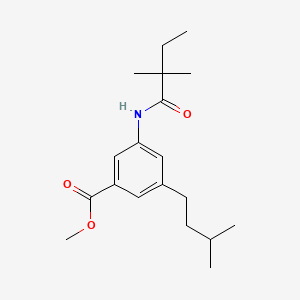
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is an organic compound that belongs to the class of benzoates These compounds are typically used in various chemical and industrial applications due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzoate Core: This can be achieved through the esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Amide Group: The amide group can be introduced by reacting the benzoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
Addition of the Alkyl Substituents: The final step involves the alkylation of the benzoate core with 3-methylbutyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2,2-dimethylpropanoylamino)-5-(3-methylbutyl)benzoate
- Methyl 3-(2,2-dimethylbutanoylamino)-5-(2-methylbutyl)benzoate
- Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-ethylbutyl)benzoate
Uniqueness
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylbutanoylamino group and the 3-methylbutyl group distinguishes it from other similar compounds and contributes to its distinct properties.
Eigenschaften
CAS-Nummer |
55044-20-7 |
|---|---|
Molekularformel |
C19H29NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-7-19(4,5)18(22)20-16-11-14(9-8-13(2)3)10-15(12-16)17(21)23-6/h10-13H,7-9H2,1-6H3,(H,20,22) |
InChI-Schlüssel |
UEDYNURRYWAWOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
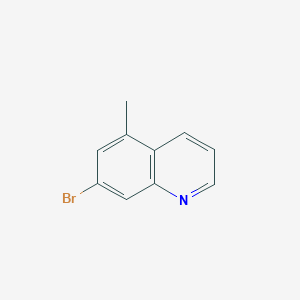
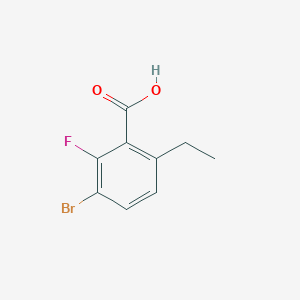
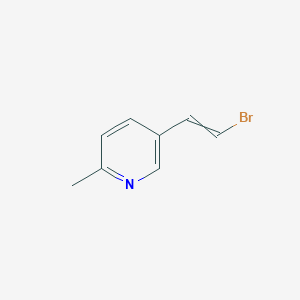
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
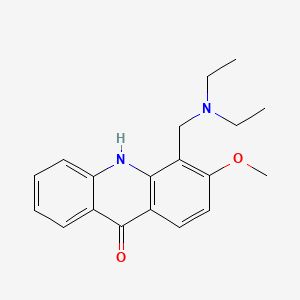

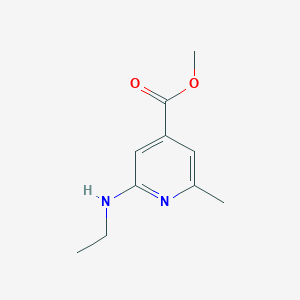
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
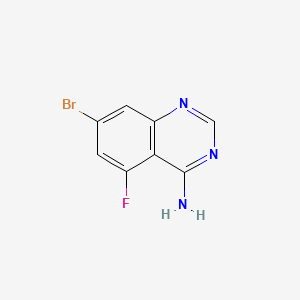
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

